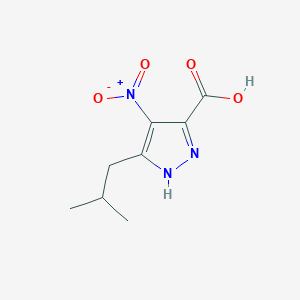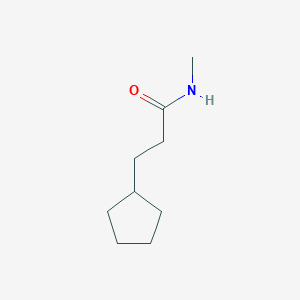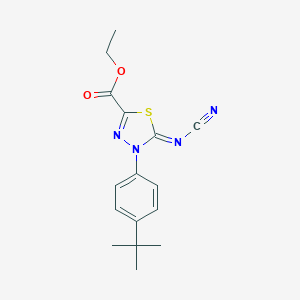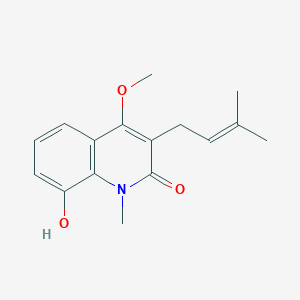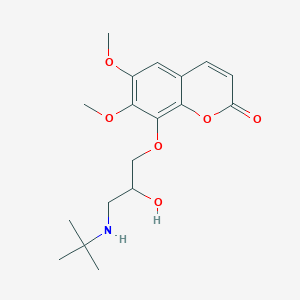
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one, also known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. BAPTA-AM is a calcium chelator that can bind to calcium ions in cells, leading to the inhibition of calcium-dependent processes.
作用機序
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one binds to calcium ions in cells, leading to the inhibition of calcium-dependent processes. Calcium ions are important signaling molecules that regulate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By binding to calcium ions, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one can inhibit these processes and provide insights into the role of calcium signaling in various cellular processes.
生化学的および生理学的効果
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has also been shown to inhibit the release of neurotransmitters in the brain, leading to a decrease in neuronal excitability. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to inhibit cardiac hypertrophy and improve cardiac function in animal models of heart disease.
実験室実験の利点と制限
One of the main advantages of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is its ability to selectively chelate calcium ions without affecting other metal ions. This allows researchers to study the role of calcium signaling in various cellular processes without interfering with other cellular processes. However, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has some limitations in lab experiments. It is a cell-permeable compound, which means that it can enter cells and chelate intracellular calcium ions. This can lead to non-specific effects and make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one. One area of research is the development of new calcium chelators that can selectively chelate calcium ions in specific subcellular compartments. Another area of research is the development of new methods for delivering 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one to specific cells or tissues. Additionally, there is a need for more studies on the long-term effects of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one on cellular processes and animal models of disease.
Conclusion
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is a synthetic compound that is widely used in scientific research as a calcium chelator. It has a wide range of applications in studying the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has several advantages and limitations in lab experiments, and there are several future directions for research on this compound.
合成法
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is synthesized from a commercially available compound, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). BAPTA is reacted with tert-butylamino-2-hydroxypropyl methacrylate to form BAPTA-methacrylate. The methacrylate group is then converted to an amide by reacting it with 8-amino-3,6-dioxaoctanoic acid. The resulting compound is then reacted with 6,7-dimethoxy-2-benzopyrone to form 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one.
科学的研究の応用
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is widely used in scientific research as a calcium chelator. It is commonly used to study the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is also used to study the role of calcium signaling in neuronal excitability and synaptic plasticity. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is used to investigate the role of calcium signaling in cardiac function and disease.
特性
CAS番号 |
158142-98-4 |
|---|---|
製品名 |
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one |
分子式 |
C18H25NO6 |
分子量 |
351.4 g/mol |
IUPAC名 |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
InChIキー |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
正規SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
同義語 |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



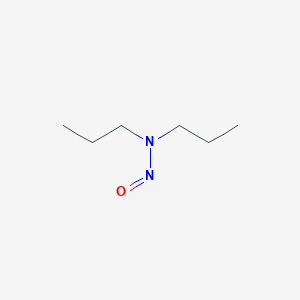
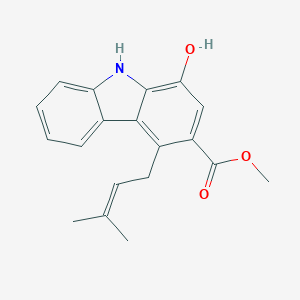
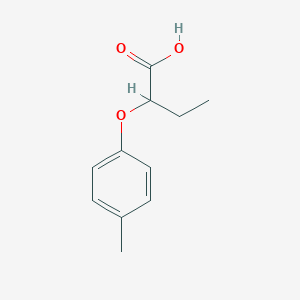
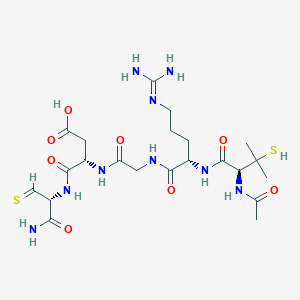
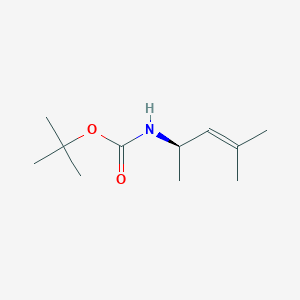
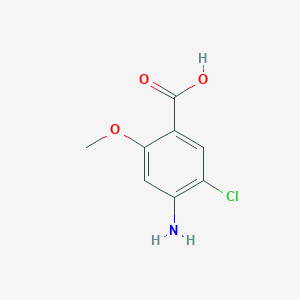
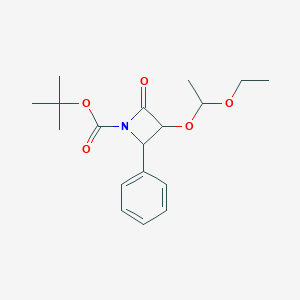
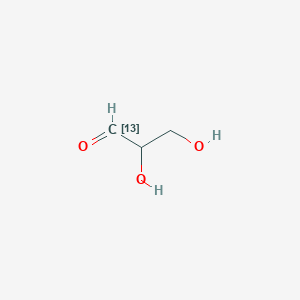
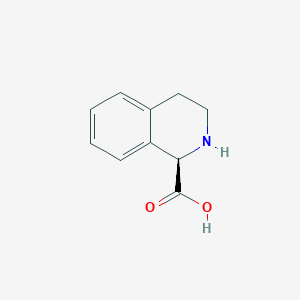
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
